(Iodomethyl)trimethylsilane

Descripción general

Descripción

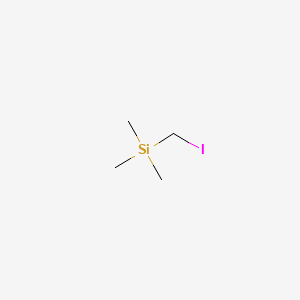

(Iodomethyl)trimethylsilane, also known as (Trimethylsilyl)methyl iodide, is an organosilicon compound with the molecular formula (CH₃)₃SiCH₂I. It is a colorless to pale yellow liquid that is used as a versatile reagent in organic synthesis. The compound is known for its ability to introduce the trimethylsilyl group into various substrates, making it valuable in the preparation of silyl-protected intermediates and other organosilicon compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (Iodomethyl)trimethylsilane can be synthesized through the reaction of trimethylsilyl chloride with methyl iodide in the presence of a base such as sodium iodide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that ensure the purity and yield of the product. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Análisis De Reacciones Químicas

Types of Reactions: (Iodomethyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new carbon-silicon bonds.

Deprotection Reactions: It is used to remove protecting groups in organic synthesis.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Lewis acids such as aluminum chloride or boron trifluoride can be used to facilitate certain reactions.

Solvents: Reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran.

Major Products:

Silyl Ethers: Formed when this compound reacts with alcohols.

Silyl Amides: Formed when it reacts with amines.

Silyl Thioethers: Formed when it reacts with thiols.

Aplicaciones Científicas De Investigación

Organic Synthesis

N-Alkylation of Amides

One of the primary applications of (iodomethyl)trimethylsilane is in the N-alkylation of amides. This reaction is crucial for synthesizing various nitrogen-containing compounds. The process typically involves the formation of unstabilized ylides, which can undergo [2+3]-cycloadditions, leading to the formation of complex molecular architectures .

Radical Chemistry

this compound serves as a radical precursor in several organic reactions. It can be utilized in radical additions to double bonds and in cyclization reactions. For instance, it has been employed to facilitate the formation of cyclic compounds through radical pathways, demonstrating high yields and selectivity .

Polymer Chemistry

Functionalization of Carbon Nanotubes

A significant application of this compound is in the modification of single-walled carbon nanotubes (SWNTs). The compound enhances the dispersion of nanotubes in liquid precursors, which is essential for their integration into composite materials. The functionalization process involves sonication and stirring under controlled conditions, leading to covalent modifications that improve the mechanical properties and compatibility of SWNTs with various matrices .

Photopolymerization Processes

this compound has been investigated for its role in photopolymerization reactions, particularly as an additive that mitigates oxygen inhibition during free radical polymerization (FRP). Its ability to generate reactive silyl radicals allows it to effectively trap oxygen, thereby enhancing polymerization rates and final conversion yields . This application is particularly relevant for developing photocurable materials with improved performance characteristics.

Case Study 1: Functionalization of SWNTs

In a study focused on improving the dispersion of SWNTs in ceramic matrices, this compound was used to modify the nanotubes. The modification process involved suspending pristine nanotubes in dry benzene, followed by the addition of this compound and a radical initiator. The resulting modified nanotubes exhibited enhanced properties as indicated by increased D/G band intensity ratios in Raman spectroscopy, confirming successful side-wall modifications while preserving the structural integrity of the nanotubes .

Case Study 2: Radical-Based Synthesis

Research conducted on the use of this compound in radical-based syntheses highlighted its effectiveness in forming complex cyclic structures. For example, a series of cyclizations using this compound as a radical source yielded products with excellent diastereoselectivity and high overall yields. In one instance, a cyclization reaction resulted in a 96% yield for a cis-oxepane derivative, showcasing the compound's utility in synthesizing valuable chemical entities .

Table 1: Summary of Applications

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Organic Synthesis | N-alkylation of amides | Formation of nitrogen-containing compounds |

| Radical Chemistry | Cyclization reactions | High yields and selectivity |

| Materials Science | Functionalization of SWNTs | Improved dispersion and mechanical properties |

| Polymer Chemistry | Photopolymerization | Enhanced polymerization rates |

Table 2: Case Study Highlights

| Case Study | Description | Key Findings |

|---|---|---|

| Functionalization of SWNTs | Modification using this compound | Increased D/G band intensity; structural integrity maintained |

| Radical-Based Synthesis | Cyclizations using this compound | High diastereoselectivity; yields up to 96% |

Mecanismo De Acción

The mechanism of action of (Iodomethyl)trimethylsilane involves the formation of a strong silicon-oxygen bond when it reacts with compounds containing oxygen. This property makes it an effective reagent for cleaving ethers, esters, carbamates, ketals, and lactones. The compound acts as a Lewis acid, facilitating the formation of new bonds and the deprotection of functional groups.

Comparación Con Compuestos Similares

Iodotrimethylsilane: Similar in structure but used primarily for dealkylation and as a reducing agent.

Bromotrimethylsilane: Used for similar purposes but with different reactivity due to the presence of bromine.

Chlorotrimethylsilane: Commonly used for introducing the trimethylsilyl group but with different reactivity compared to (Iodomethyl)trimethylsilane.

Uniqueness: this compound is unique due to its ability to act as both a nucleophile and an electrophile, making it versatile in various synthetic applications. Its reactivity with oxygen-containing compounds and its role in forming stable silicon-oxygen bonds set it apart from other similar compounds.

Actividad Biológica

(Iodomethyl)trimethylsilane, a compound with the chemical formula CHISi, has garnered attention in various fields of chemistry due to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound is classified as an organosilicon compound. Its structure features a trimethylsilyl group attached to a methyl iodide moiety, which contributes to its reactivity in nucleophilic substitution reactions. The presence of iodine enhances its electrophilic character, making it a useful reagent in organic synthesis.

The mechanism by which this compound exerts biological effects is primarily through its ability to undergo nucleophilic substitution reactions. This property allows it to form covalent bonds with nucleophiles such as amines and thiols, potentially leading to the modification of biomolecules.

Synthesis and Evaluation

A study highlighted the synthesis of biologically active compounds using this compound as a key reagent. The research demonstrated that derivatives synthesized from this compound exhibited significant antiproliferative activity against cancer cell lines such as A549 and A2780. These findings suggest that this compound can be utilized in developing new anticancer agents .

| Compound | Cell Line | IC Value (nM) |

|---|---|---|

| Compound A | A549 | < 1 |

| Compound B | A2780 | < 1 |

| This compound Derivative | A549 | < 1 |

Cytotoxicity Studies

In cytotoxicity assays, derivatives of this compound were tested against various cancer cell lines. The results indicated that these compounds could inhibit cell growth effectively, suggesting their potential for further development as therapeutic agents .

Potential Applications

Given its reactivity and the biological activity of its derivatives, this compound could have several applications:

- Anticancer Drug Development : The ability to modify existing drugs or create new entities that target cancer cells.

- Bioconjugation : Serving as a linker in drug delivery systems or antibody-drug conjugates.

- Synthetic Chemistry : As a versatile reagent in organic synthesis for creating complex molecules.

Propiedades

IUPAC Name |

iodomethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ISi/c1-6(2,3)4-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNYXGQMDSRJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ISi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194900 | |

| Record name | (Iodomethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4206-67-1 | |

| Record name | (Iodomethyl)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Iodomethyl)trimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Iodomethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (iodomethyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.